all-trans-13,14-Dihydroretinol
Overview
Description
Synthesis Analysis
The synthesis of all-trans-13,14-Dihydroretinol involves the enzymatic conversion of all-trans-retinol by retinol saturase. This conversion is highly specific, leading to the formation of all-trans-13,14-dihydroretinol, a process that has been demonstrated in vivo in mice supplemented with retinyl palmitate (Moise et al., 2004). The enzyme responsible for this conversion exhibits significant similarity to plant carotenoid isomerases, indicating a shared evolutionary pathway for the metabolism of related compounds in vertebrates and plants.
Molecular Structure Analysis
All-trans-13,14-Dihydroretinol's molecular structure is characterized by the saturation of the C13−C14 double bond in all-trans-retinol, resulting in a shift in the UV absorbance maximum compared to its precursor, all-trans-retinol. This saturation alters the compound's physical and chemical properties, making it a distinct metabolite with specific biological roles (Moise et al., 2004).
Chemical Reactions and Properties
The compound's chemical reactivity includes its ability to be oxidized in vivo to form all-trans-13,14-dihydroretinoic acid, a process that highlights its potential as a ligand for nuclear receptors. This oxidation process underscores the metabolic flexibility of vitamin A derivatives and their capacity to generate diverse signaling molecules (Moise et al., 2005).
Physical Properties Analysis
All-trans-13,14-Dihydroretinol exhibits physical properties distinct from all-trans-retinol, including differences in UV absorbance and mass spectrometry profiles due to the saturation of the 13-14 double bond. These properties are crucial for its identification and quantification in biological samples and for understanding its role in vitamin A metabolism (Moise et al., 2004).
Chemical Properties Analysis
The chemical properties of all-trans-13,14-Dihydroretinol, such as its stability and reactivity, are essential for its function as a biological mediator. The compound's ability to activate retinoic acid receptor/retinoid X receptor heterodimers, but not retinoid X receptor homodimers, indicates selective chemical interactions that are vital for its signaling functions. These interactions suggest a nuanced role for all-trans-13,14-Dihydroretinol in nuclear receptor-mediated pathways, highlighting the complexity of retinoid signaling (Moise et al., 2005).
Scientific Research Applications
Retinol Saturase Activity and Biological Effects : "All-trans-13,14-Dihydroretinol" is produced by the stereospecific saturation of the C13−C14 double bond of all-trans-retinol by retinol saturase. This compound can be oxidized in vivo to all-trans-13,14-dihydroretinoic acid, a selective agonist of the retinoic acid receptor. The different enantiomers of this compound show varying degrees of agonistic activity, indicating enantioselective recognition by the ligand-binding pocket of this receptor (Moise et al., 2008).
Identification and Functions : "All-trans-13,14-Dihydroretinol" is identified as a new metabolite of yet unknown biological function in the metabolism of vitamin A. It is produced by the saturation of the 13–14 double bond of all-trans-retinol (Moise et al., 2004).
Metabolism and Transactivation Activity : The compound can activate retinoic acid receptor/retinoid X receptor heterodimers but not retinoid X receptor homodimers in reporter cell assays, suggesting a role in nuclear receptor signaling (Moise et al., 2005).
Zebrafish Retinol Saturase Specificity : In zebrafish, RetSat A can produce either all-trans-13,14-dihydroretinol or all-trans-7,8-dihydroretinol, suggesting varied enzymatic activity across species (Moise et al., 2007).
Activation of Retinoic Acid Receptors by Dihydroretinoids : Dihydroretinoids, including all-trans-13,14-dihydroretinol, primarily activate retinoic acid receptors (RARs) but exhibit weaker agonist activity in cell-based assays compared to retinoic acid. This indicates possible modulation of retinoid-dependent physiological processes (Moise et al., 2009).
Potential as Affinity Labels : Studies on 13-Demethyl-13-substituted-13,14-dihydroretinols suggest potential use as affinity labels of retinol-binding proteins and retinol metabolizing enzymes (Yefidoff et al., 2004).
Role in Adiposity : In the retinol saturase-knockout mouse, a lack of all-trans-13,14-dihydroretinol production is associated with increased adiposity, indicating a role in lipid accumulation and metabolism (Moise et al., 2010).
Novel Metabolism Pathway in Vitamin A : Characterization of all-trans-13,14-dihydroretinol metabolism in vertebrates suggests a novel pathway in vitamin A metabolism (Moise et al., 2006).
Safety And Hazards
Future Directions
A predictive model of 15 metabolites, including all-trans-13,14-dihydroretinol, was developed by logistic regression after LASSO and random forest analysis . This model held high predictive accuracies on distinguishing esophageal squamous cell carcinoma (ESCC) from controls in the discovery and validation groups (accuracies > 89%) . This suggests that all-trans-13,14-dihydroretinol could be a potential biomarker for early detection and prognosis of ESCC .
properties
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
Record name | 13,14-Dihydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | All-trans-13,14-dihydroretinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-13,14-Dihydroretinol | |
CAS RN |
115797-14-3 | |
Record name | 13,14-Dihydroretinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | All-trans-13,14-dihydroretinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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